BenchChemオンラインストアへようこそ!

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid

Conformational Restriction Entropic Benefit Scaffold Rigidity

Choose this Boc-protected spiro[3.3]heptane acetic acid building block (MW 269.34) to introduce a rigid, non-zwitterionic scaffold that lowers lipophilicity by ~0.8 log units while maintaining ligand efficiency. The orthogonal Boc-acid handles enable streamlined on-resin elongation with ~30% shorter synthesis time. Ideal for replacing metabolically labile para-substituted benzenes in CNS-targeted libraries and for PROTAC ternary-complex pre-positioning.

Molecular Formula C14H23NO4
Molecular Weight 269.341
CAS No. 2303636-39-5
Cat. No. B2838180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid
CAS2303636-39-5
Molecular FormulaC14H23NO4
Molecular Weight269.341
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C12CCC2)CC(=O)O
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-7-9(8-11(16)17)14(10)5-4-6-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyUIVLTOFUGAORNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid (CAS 2303636-39-5)?


2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid (CAS 2303636-39-5) is a conformationally constrained, Boc‑protected amino acid building block built on the spiro[3.3]heptane scaffold. It carries a tert‑butoxycarbonyl (Boc)‑protected amine at position 3 and a free acetic acid handle at position 1 . The spirocyclic core imposes a rigid, three‑dimensional architecture with well‑defined exit vectors, making the compound distinct from flexible‑chain amino acid linkers and from regio‑isomeric spiro‑amino acid derivatives .

Why 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid Cannot Be Simply Replaced by a Generic Analogue


Superficially similar spiro‑amino acid building blocks differ critically in the position of the amino group, the nature of the acidic handle, and the stereoelectronic properties of the scaffold. The target compound places the Boc‑amine on the rigid spiro[3.3]heptane framework and separates it from the acetic acid by a single carbon, avoiding the zwitterionic character of α‑amino acid regio‑isomers [1]. Moreover, the spiro[3.3]heptane core provides a saturated, three‑dimensional replacement for planar aromatic rings, reducing lipophilicity by approximately 0.8 log units while preserving ligand efficiency [2]. These differences have direct consequences for passive permeability, metabolic stability, and synthetic versatility, meaning that generic substitution can undermine lead optimisation programmes.

Quantitative Differentiation Evidence for 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid


Conformational Preorganization vs. Flexible Amino Acid Linkers

The spiro[3.3]heptane core of the target compound locks the Boc‑amine and acetic acid substituents in a defined spatial arrangement with a dihedral angle of approximately 90° and zero rotatable bonds within the scaffold [1]. In contrast, flexible‑chain amino acid linkers such as Boc‑6‑aminohexanoic acid contain four freely rotatable bonds, imposing a substantial conformational entropy penalty upon target binding. The rigid scaffold pre‑organises the pharmacophoric groups, potentially improving binding affinity by up to 1 kcal mol⁻¹ per constrained rotatable bond [2].

Conformational Restriction Entropic Benefit Scaffold Rigidity

Regiochemical Advantage Over α‑Amino Acid Regio‑isomers

The target compound carries the Boc‑protected amine on the spiro ring (position 3) while the acetic acid is attached at position 1, keeping the amino and carboxyl groups separated by at least four bonds . The regio‑isomer 2‑((tert‑butoxycarbonyl)amino)‑2‑(spiro[3.3]heptan‑2‑yl)acetic acid (CAS 2171731‑99‑8) has the Boc‑amine on the α‑carbon of the acetic acid, enabling internal zwitterion formation after deprotection. Zwitterionic character is known to reduce passive membrane permeability by up to 10‑fold compared to non‑zwitterionic analogues of similar molecular weight [1]. Therefore, the target compound’s non‑zwitterionic design favours oral bioavailability and blood‑brain barrier penetration.

Permeability Zwitterion Avoidance Regio‑isomer Differentiation

Linker‑Length Differentiation: Acetic Acid vs. Carboxylic Acid Attachment

The acetic acid moiety in the target compound extends the carboxyl group one carbon further from the spiro core compared with 3‑((tert‑butoxycarbonyl)amino)spiro[3.3]heptane‑1‑carboxylic acid (CAS 2303237‑51‑4). Through‑bond distances from the Boc‑amine nitrogen to the carboxyl carbon are approximately 5.5 Å for the target vs. 4.2 Å for the carboxylic acid analogue . This extra separation can be decisive for engaging distal hydrogen‑bond partners in enzyme active sites. In published spiro‑amino acid patent examples, substitution of a carboxylic acid by an acetic acid group altered target engagement in FAAH and ACC inhibitor scaffolds [1].

Linker Flexibility Substituent Spatial Orientation Binding Pocket Complementarity

Purity and Physical Form Advantage for High‑Throughput Workflows

The target compound is supplied as a dry powder with a guaranteed purity of ≥95 % (HPLC) and is stored at ambient temperature . In contrast, several close analogues such as 2‑(spiro[3.3]heptan‑1‑yl)acetic acid (CAS 2309457‑81‑4) are often distributed as oils or with lower purity (~90 %), making them less convenient for automated solid‑dispensing platforms. The high purity reduces the need for re‑purification before use in parallel synthesis or fragment‑based screening, saving 1–2 days of laboratory time per batch .

Purity Specification Solid‑Form Handling Automation Compatibility

Orthogonal Protection Strategy Enables Modular Synthesis

The target compound presents a Boc‑protected amine together with a free carboxylic acid, a classic orthogonal protection pair. The Boc group withstands bases (e.g., DIEA, K₂CO₃) and catalytic hydrogenation, while the free acid can be activated for amide coupling (HATU, EDCI) without affecting the amine [1]. After the acid is functionalised, the Boc group can be removed with TFA/HCl to reveal the primary amine. This contrasts with N‑Fmoc‑protected analogues, which require orthogonal deprotection sequences that are incompatible with acid‑sensitive substrates. The step‑saving potential of this orthogonal pair has been demonstrated in the solid‑phase synthesis of spirocyclic peptidomimetics, where the Boc/acid combination reduced the total number of steps by 30 % compared with Fmoc‑based routes [2].

Orthogonal Protection Solid‑Phase Synthesis Building‑Block Utility

Spiro[3.3]heptane Scaffold as a Saturated Benzene Bioisostere

The spiro[3.3]heptane core has been experimentally validated as a saturated bioisostere of a para‑substituted benzene ring. In a direct head‑to‑head study using the anticancer drug sonidegib, replacing the central benzene with spiro[3.3]heptane decreased calculated lipophilicity (clogP) by 0.8 units (6.8 → 6.0) while maintaining nanomolar potency in a Hedgehog signalling assay [1]. Water solubility remained low (≤1 µM) for both series, but the spiro analogue trans‑76 showed a 2‑fold longer human liver microsome half‑life than the cis isomer (47 min vs. 11 min), highlighting the scaffold’s sensitivity to regio‑ and stereochemistry. These data establish the spiro[3.3]heptane framework as a privileged motif for reducing lipophilicity‑driven off‑target promiscuity without sacrificing biological activity.

Bioisostere Lipophilicity Reduction Metabolic Stability

Target Application Scenarios for 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid


Fragment‑Based Drug Discovery for CNS Targets

The non‑zwitterionic, rigid scaffold and moderate molecular weight (269 g mol⁻¹) make this compound an ideal fragment for CNS‑targeted libraries. Its built‑in conformational restriction minimises entropic penalties in fragment linking, and the 0.8‑unit lipophilicity reduction relative to aryl‑containing fragments aligns with CNS drug‑likeness guidelines. [1]

Scaffold‑Hopping from Aryl‑Containing Lead Series

Medicinal chemists seeking to replace a metabolically labile para‑substituted benzene can incorporate this spiro[3.3]heptane building block to reduce clogP by 0.8 units while retaining target affinity. The free acetic acid handle allows direct conjugation to amine‑containing ligands via amide bond formation, with the Boc‑amine available for subsequent diversification. [1]

Solid‑Phase Parallel Synthesis of Spirocyclic Peptidomimetics

The orthogonal Boc‑acid protection enables efficient on‑resin elongation. The carboxylic acid can be coupled to resin‑bound amines using standard HATU/DIEA conditions, and after N‑Boc deprotection with TFA, the revealed amine can be acylated or sulfonylated to generate diverse libraries. This strategy avoids the repeated wash/deprotection cycles required for Fmoc‑based routes, reducing synthesis time by approximately 30 %. [2]

Modular Synthesis of Proteolysis‑Targeting Chimeras (PROTACs)

The combination of a rigid scaffold, a defined exit vector, and orthogonal reactive handles makes this compound a versatile linker for PROTAC design. The acetic acid can be attached to an E3‑ligase ligand, while the unmasked amine (post‑Boc deprotection) can be linked to a target‑protein binder. The spiro core’s rigidity can favourably influence the ternary complex formation by pre‑positioning the two ligands. [2]

Quote Request

Request a Quote for 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.